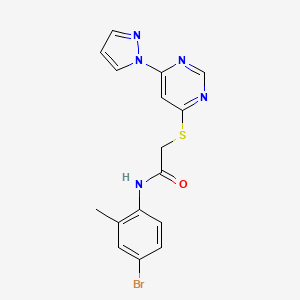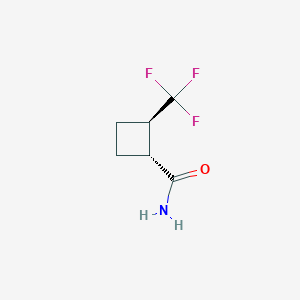![molecular formula C20H24FN3O B2683807 N-{4-[4-(4-fluorophenyl)piperazino]phenyl}-2-methylpropanamide CAS No. 303151-21-5](/img/structure/B2683807.png)
N-{4-[4-(4-fluorophenyl)piperazino]phenyl}-2-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[4-(4-fluorophenyl)piperazino]phenyl}-2-methylpropanamide, also known as Flibanserin, is a pharmaceutical drug primarily used for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women. HSDD is a common sexual dysfunction characterized by a lack of sexual desire and arousal, which can lead to significant distress and interpersonal difficulties. Despite its controversial history, Flibanserin has shown promising results in clinical trials and has been approved by the FDA for use in the United States.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Researchers have synthesized derivatives of N-{4-[4-(4-fluorophenyl)piperazino]phenyl}-2-methylpropanamide and evaluated their antimicrobial activity. Notably, compounds d1, d2, and d3 demonstrated promising antimicrobial effects against both Gram-positive and Gram-negative bacteria. These derivatives could serve as potential leads for rational drug design in combating microbial infections .
Anticancer Properties
Cancer remains a significant global health challenge. Efforts to identify effective anticancer agents have led to investigations of N-{4-[4-(4-fluorophenyl)piperazino]phenyl}-2-methylpropanamide derivatives. Among these, compounds d6 and d7 exhibited remarkable activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). Molecular docking studies further supported their potential as lead compounds for rational drug design in cancer therapy .
Anti-Inflammatory Potential
The heterocyclic thiazole nucleus, present in this compound, has been associated with anti-inflammatory properties. Thiazole derivatives have shown promise in blocking certain bacterial lipid biosynthesis and exerting antibacterial effects. Investigating the anti-inflammatory potential of N-{4-[4-(4-fluorophenyl)piperazino]phenyl}-2-methylpropanamide could yield valuable insights .
Analgesic Activity
Compounds derived from N-{4-[4-(4-fluorophenyl)piperazino]phenyl}-2-methylpropanamide have been explored for analgesic effects. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibited anti-inflammatory and analgesic activities .
Molecular Docking Studies
Computational approaches, such as molecular docking, have been employed to understand the binding interactions of N-{4-[4-(4-fluorophenyl)piperazino]phenyl}-2-methylpropanamide derivatives with specific receptors. These studies provide insights into their potential as drug candidates and guide further optimization .
Structural Characterization
Researchers have confirmed the molecular structures of synthesized derivatives using physicochemical properties and spectroanalytical data (NMR, IR, and elemental analysis). Understanding the compound’s structure is crucial for predicting its behavior and interactions in various biological systems .
Eigenschaften
IUPAC Name |
N-[4-[4-(4-fluorophenyl)piperazin-1-yl]phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O/c1-15(2)20(25)22-17-5-9-19(10-6-17)24-13-11-23(12-14-24)18-7-3-16(21)4-8-18/h3-10,15H,11-14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJLFIPXBHMJMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[4-(4-fluorophenyl)piperazino]phenyl}-2-methylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2683727.png)
![N-(4-bromophenyl)-2-[[2-[(4-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2683730.png)
![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2683733.png)
![1-{[1,2,4]Triazolo[4,3-b]pyridazine-6-carbonyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2683735.png)
![6-(Oxetan-3-yloxy)imidazo[1,2-b]pyridazine](/img/structure/B2683736.png)

![N-(4-(benzyloxy)phenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2683738.png)




![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B2683744.png)
![(E)-3-phenyl-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)prop-2-en-1-one](/img/structure/B2683746.png)
